6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride
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Overview
Description
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride is a selective, brain-penetrant antagonist of the 5-HT 2C receptor. It has a high affinity for the 5-HT 2C receptor, with a pKi value of 9.0, and shows some effects on the 5-HT 2B and 5-HT 2A receptors . This compound has been shown to increase the effectiveness of selective serotonin reuptake inhibitors (SSRIs) and may reduce their side effects .
Preparation Methods
The synthesis of 6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride involves several steps, including the formation of the indole core and subsequent functionalization to introduce the necessary substituents. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including halogenation, amination, and cyclization . Industrial production methods typically involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving 5-HT 2C receptor antagonists.
Biology: The compound is used to study the role of 5-HT 2C receptors in various biological processes, including neurotransmission and behavior.
Industry: The compound is used in the development of new pharmaceuticals targeting the 5-HT 2C receptor.
Mechanism of Action
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride exerts its effects by selectively antagonizing the 5-HT 2C receptor. This receptor is involved in the regulation of various physiological functions, including mood, appetite, and anxiety . By blocking the 5-HT 2C receptor, this compound increases the basal activity of dopaminergic neurons in the ventral tegmental area and dopamine release in the nucleus accumbens . This leads to anxiolytic-like effects and enhances the effectiveness of SSRIs .
Comparison with Similar Compounds
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride is unique in its high selectivity for the 5-HT 2C receptor compared to other similar compounds. Some similar compounds include:
SB 206553 hydrochloride: Another 5-HT 2C receptor antagonist with different selectivity profiles.
SB-269970 hydrochloride: A selective 5-HT 7 receptor antagonist with some activity at the 5-HT 2C receptor.
GR 127935 hydrochloride: A 5-HT 1B/1D receptor antagonist with some activity at the 5-HT 2C receptor. This compound’s high selectivity for the 5-HT 2C receptor makes it particularly useful for studying the specific role of this receptor in various physiological and pathological processes.
Properties
IUPAC Name |
6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2.ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOGXKQXNESDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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